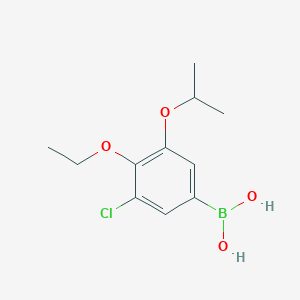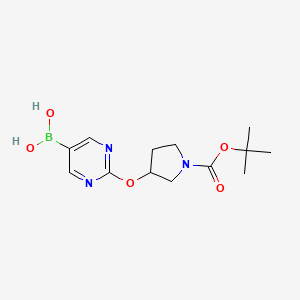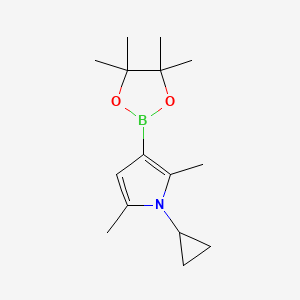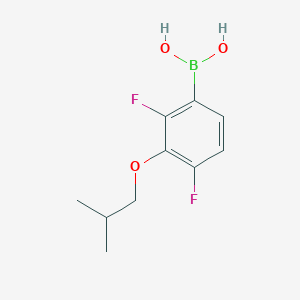
2-Isopropylpropane-1,3-diol
説明
Synthesis Analysis
The synthesis of 2-Isopropylpropane-1,3-diol involves the reaction of 2-isopropyl-5-methyl-2-hexenal with 10 wt% palladium on carbon as a catalyst and sodium ethoxide (NaOEt) in ethanol. The specific synthetic route and conditions may vary, but this reaction yields the desired diol product .
Molecular Structure Analysis
H | H - C - C - C - OH | | | H CH3 CH3 Physical And Chemical Properties Analysis
科学的研究の応用
Bioproduction and Recovery of Diols
2-Isopropylpropane-1,3-diol, like other diols, can be produced biologically, offering a range of applications. The separation of these diols from fermentation broth is crucial and accounts for more than 50% of the total costs in microbial production. Various methods like evaporation, distillation, membrane filtration, and more have been explored for the recovery and purification of diols, although no single method has emerged as entirely efficient. Improvements are needed in yield, purity, and energy consumption (Xiu & Zeng, 2008).
Chemical Synthesis and Characterization
2-Isopropylpropane-1,3-diol has been involved in the synthesis of various compounds. For instance, 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes have been synthesized using reactions with phosphorus pentasulphide and diols including 2-isopropylpropane-1,3-diol. These compounds have been characterized by various analytical techniques (Chauhan et al., 1983).
Food Safety Analysis
In food safety, 2-Isopropylpropane-1,3-diol plays a role in the analysis of contaminants. A method for determining 3-monochloropropane-1,2-diol and 2-monochloropropane-1,3-diol esters in foodstuffs has been developed, involving microwave extraction and gas chromatography-mass spectrometry (Marc et al., 2016).
Metabolic Engineering for Diol Production
Metabolic engineering strategies have been employed to enhance the production of diols like 2-Isopropylpropane-1,3-diol. These efforts aim to optimize microbial strains and fermentation processes for improved yield and efficiency in producing platform chemicals (Zeng & Sabra, 2011).
Pharmaceutical and Cosmetic Applications
The role of 2-Isopropylpropane-1,3-diol in pharmaceutical and cosmetic applications is evidenced by its use in the synthesis of various compounds and as an intermediate in the production of chemicals for these industries. This includes research into chiral lithium diamides derived from linked N-isopropyl valinol or alaninol (Su et al., 2014).
Electrooxidation in Analytical Chemistry
In analytical chemistry, the electrooxidation of diols, including 2-Isopropylpropane-1,3-diol, has been studied. Differences in the electrochemical activity of isomers have been observed and rationalized based on molecular structure (L̵uczak et al., 1994).
Catalysis in Organic Synthesis
2-Isopropylpropane-1,3-diol has been implicated in studies related to catalysis in organic synthesis. The influence of its structure on the performance of Ziegler–Natta catalysts in propylene polymerization has been investigated, highlighting the importance of the chemical structure of diols in such processes (Lee & Jo, 2009).
Renewable Resource Conversion
The conversion of renewable resources into valuable chemicals like 2-Isopropylpropane-1,3-diol is a growing area of research. Recent advances have enabled the design of new pathways to convert renewable feedstocks into diols, presenting a sustainable alternative to fossil-based resources (Zhang et al., 2017).
Biomarker Analysis in Toxicology
2-Isopropylpropane-1,3-diol is also relevant in toxicology, where its derivatives are used as biomarkers. For instance, the analysis of dihydroxypropyl mercapturic acid isomers, derived from metabolism, has been used to evaluate toxicokinetics in rats and humans (Jia et al., 2019).
特性
IUPAC Name |
2-propan-2-ylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)6(3-7)4-8/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOISBSEMFDYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180755 | |
| Record name | 1,3-Propanediol, 2-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpropane-1,3-diol | |
CAS RN |
2612-27-3 | |
| Record name | 2-(1-Methylethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B3060277.png)





![4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060286.png)